N-(4-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core linked to a substituted thiazole ring. Key structural elements include:
- A pyridazine ring substituted at position 6 with a 2-(3-methoxyphenyl)-4-methylthiazole moiety, contributing to π-π stacking and hydrogen-bonding capabilities.
- A sulfanyl bridge connecting the pyridazine and acetamide, which may influence conformational flexibility and metabolic stability.
While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., thiazole- and pyridazine-containing acetamides) exhibit antimicrobial, antiproliferative, and enzyme-modulating activities .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-4-3-5-18(12-15)30-2)19-10-11-21(28-27-19)31-13-20(29)26-17-8-6-16(24)7-9-17/h3-12H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQNZJQDVUXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Attachment of the methoxyphenyl group:
Formation of the pyridazine ring: The pyridazine ring can be synthesized through a condensation reaction with appropriate reagents.
Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the thioacetamide linkage: The final step involves the formation of the thioacetamide linkage through a reaction with thioacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage or the methoxy group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that N-(4-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exhibits promising anticancer activity. The mechanism of action appears to involve:
- Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it showed IC50 values indicating effective inhibition of cell growth in breast (T47D) and colon cancer (HCT-116) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| T47D | 43.4 |
| HCT-116 | 6.2 |
These results suggest that structural modifications can enhance the anticancer efficacy of compounds similar to this one .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has indicated that thiazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Thiazole Ring : Essential for enhancing cytotoxicity.
- Pyridazine Core : Contributes to the compound's interaction with biological targets.
Modifications in the substituents on the phenyl rings can lead to variations in potency and selectivity against cancer cells .
Case Study 1: Antitumor Activity Evaluation
A study conducted by Evren et al. (2019) synthesized several derivatives of thiazole and evaluated their anticancer properties. The results indicated that modifications similar to those found in this compound led to enhanced selectivity against A549 lung adenocarcinoma cells.
Case Study 2: Mechanistic Insights into Apoptosis Induction
Another study focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins, showing that specific modifications increased binding affinity and cytotoxicity against cancer cells. This highlights the potential of this compound as a lead compound for further development .
Mechanism of Action
The mechanism of action of “N-(4-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share core structural motifs with the target molecule, enabling comparative analysis of substituent effects on bioactivity:
Key Structure–Activity Relationships (SAR)
Fluorophenyl Substitution: The 4-fluorophenyl group (as in GSK1570606A and the target compound) enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs . Substitution at the 3-position (e.g., ) reduces steric hindrance, improving anti-inflammatory activity .
Heterocyclic Core Variations :
- Pyridazine vs. Pyridine : Pyridazine’s electron-deficient nature (vs. pyridine in GSK1570606A) may enhance DNA intercalation or enzyme inhibition .
- Thiazole vs. Triazole/Oxadiazole : Thiazole-containing compounds (e.g., target molecule) exhibit stronger antimicrobial activity than triazole derivatives (MIC = 16 µg/mL for triazoles vs. <8 µg/mL for thiazoles in some cases) .
Sulfanyl Bridge Flexibility :
- Rigid sulfanyl bridges (e.g., in CDD-934506) correlate with improved enzyme inhibition, while flexible analogs (e.g., ’s compounds) show broader antibacterial spectra .
Methoxy and Methyl Groups :
- The 3-methoxyphenyl group in the target compound likely enhances solubility and π-stacking vs. electron-withdrawing groups (e.g., nitro in CDD-934506), which prioritize target binding affinity .
Contradictions and Limitations
- Anti-Exudative vs. Antimicrobial Activity : Compounds with similar triazole-sulfanyl scaffolds () show divergent activities—anti-inflammatory vs. antimicrobial—highlighting the role of peripheral substituents in target specificity .
- Lack of Direct Data : The target compound’s pyridazine-thiazole hybrid structure lacks explicit bioactivity data, necessitating extrapolation from analogs.
Biological Activity
N-(4-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and cytotoxic activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several notable structural elements:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Thiazole and pyridazine rings : Known for their biological activity, these heterocycles contribute to the compound's pharmacological properties.
- Sulfanyl acetamide moiety : This functional group is often associated with increased biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 27.1 | VEGFR2 inhibition |
| HepG2 (liver) | 74.2 | Cytotoxicity via apoptosis |
| A549 (lung) | 49.85 | Induction of autophagy |
These data indicate that the compound exhibits selective cytotoxicity, particularly against breast cancer cells, suggesting its potential as a therapeutic agent.
Case Studies and Research Findings
- Study on VEGFR2 Inhibition : A study conducted by researchers at a leading cancer research institute evaluated the compound's effect on VEGFR2. The results indicated an IC50 value of 5.72% at 20 µM concentration, demonstrating its potential as a targeted therapy for angiogenesis-dependent tumors .
- Cytotoxicity in Human Cancer Cell Lines : Another investigation assessed the cytotoxic effects against HepG2 and MDA-MB-231 cell lines. The findings revealed that the compound exhibited significant cytotoxicity with an IC50 of 27.1 µM against MDA-MB-231 cells, outperforming traditional chemotherapeutics like sorafenib .
- Autophagy Induction : Research highlighted that the compound could induce autophagy in A549 lung cancer cells, suggesting an alternative mechanism of action that could be exploited for therapeutic purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
